molecular formula C13H18ClNO B12920596 4-Benzyl-3-(2-chloroethyl)morpholine

4-Benzyl-3-(2-chloroethyl)morpholine

Cat. No.: B12920596
M. Wt: 239.74 g/mol
InChI Key: NQNIMGRMJWPMIA-UHFFFAOYSA-N
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Description

Contextualization of Morpholine (B109124) Derivatives in Contemporary Chemical Research

While no specific research on 4-Benzyl-3-(2-chloroethyl)morpholine is available, the broader class of morpholine derivatives represents a highly significant and active area of contemporary chemical research. Morpholine, a six-membered heterocyclic compound containing both an amine and an ether functional group, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov Its unique structural and physicochemical properties, such as its ability to improve solubility, metabolic stability, and bioavailability of molecules, make it a frequent component in the design of new therapeutic agents. researchgate.netthieme-connect.com

Structural Characteristics and Chemical Significance of this compound within the Morpholine Scaffold

Specific structural data for this compound, such as bond lengths, bond angles, and detailed conformational analysis, are not available in the scientific literature. However, its constituent parts can be analyzed based on general chemical principles.

The core of the molecule is the morpholine scaffold , a saturated six-membered ring (O(CH₂CH₂)₂NH). wikipedia.org This ring typically adopts a chair conformation, similar to cyclohexane. The presence of the ether oxygen atom withdraws electron density from the nitrogen atom, making it less basic than comparable cyclic amines like piperidine (B6355638). wikipedia.org This modulation of basicity (pKa ≈ 8.7) is a key feature in its use in medicinal chemistry, as it can influence a molecule's charge state at physiological pH, affecting properties like cell membrane permeability and target binding. researchgate.netthieme-connect.com

The substituents on the proposed molecule are:

A benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) at the 4-position (the nitrogen atom). N-benzylation is a common strategy in the synthesis of morpholine derivatives. mdpi.comnih.gov The benzyl group itself is a common pharmacophore in anti-cancer compounds and can influence the molecule's lipophilicity and potential for aromatic interactions with biological targets.

The combination of these features on a morpholine ring suggests a molecule with potential for both specific biological interactions and further chemical modification.

Research Rationale and Objectives for Investigating this compound

There are no published research rationale or objectives specifically for the investigation of this compound. However, one can infer potential research motivations based on the general goals of synthesizing novel morpholine derivatives.

A primary rationale would likely be in the field of drug discovery . Researchers frequently design and synthesize novel substituted morpholines to explore their potential as new therapeutic agents. e3s-conferences.orgresearchgate.net The objective would be to see if the unique combination of the N-benzyl and C-chloroethyl substituents could confer potent and selective activity against a particular biological target, such as a protein kinase, receptor, or enzyme. mdpi.comnih.gov The chloroethyl group, in particular, might be incorporated to act as a covalent modifier of a biological target, a strategy used to achieve irreversible inhibition and prolonged duration of action.

Another rationale could be in the development of agrochemicals , where morpholine derivatives have shown utility. researchgate.netnih.gov The objective would be to assess the compound's efficacy as a potential fungicide, herbicide, or insecticide.

Finally, the compound could be synthesized as a chemical intermediate . The reactive chloroethyl group could be used as a handle to introduce other functional groups through substitution reactions, making the molecule a versatile building block for constructing more complex chemical structures.

Data and Research Findings

As established, no specific experimental data or research findings for "this compound" have been published in the available scientific literature. Consequently, data tables for its physical and chemical properties cannot be populated with experimental values.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₈ClNO
Molecular WeightData not available
CAS NumberData not available
Melting PointData not available
Boiling PointData not available
DensityData not available
SolubilityData not available

Spectroscopic Data

TechniqueData
¹H NMRData not available for this compound
¹³C NMRData not available for this compound
Mass SpectrometryData not available for this compound
Infrared SpectroscopyData not available for this compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

4-benzyl-3-(2-chloroethyl)morpholine

InChI

InChI=1S/C13H18ClNO/c14-7-6-13-11-16-9-8-15(13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2

InChI Key

NQNIMGRMJWPMIA-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)CCCl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 4 Benzyl 3 2 Chloroethyl Morpholine

Established Synthetic Routes for Morpholine (B109124) Ring Formation Relevant to 4-Benzyl-3-(2-chloroethyl)morpholine

The construction of the morpholine ring is a fundamental step in the synthesis of this compound. Several reliable methods exist for forming this key heterocyclic scaffold, often starting from acyclic precursors like amino alcohols. researchgate.net

A prevalent strategy for morpholine synthesis involves the intramolecular cyclization of an amino alcohol derivative. This can be achieved by reacting a suitable amino alcohol with a reagent that introduces a two-carbon unit bearing a leaving group, facilitating ring closure.

One common approach is the annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride. chemrxiv.orgjocpr.com This process typically occurs in two stages: an initial acylation of the amine to form an amide, followed by an intramolecular Williamson ether synthesis where the hydroxyl group displaces the chlorine to form a morpholinone. The morpholinone intermediate must then be reduced using agents like borane (B79455) or aluminum hydrides to yield the final morpholine ring. chemrxiv.org

A more direct, redox-neutral protocol utilizes ethylene (B1197577) sulfate (B86663) as a dielectrophile. In a simple one or two-step process, a 1,2-amino alcohol reacts with ethylene sulfate, leading to N-alkylation. Subsequent base-mediated cyclization with a reagent such as potassium tert-butoxide (tBuOK) yields the morpholine product. chemrxiv.orgorganic-chemistry.orgchemrxiv.org This method is noted for its high yields and the ability to cleanly isolate the N-monoalkylation product. organic-chemistry.orgchemrxiv.org

For the synthesis of a C-3 substituted morpholine like the target compound, the starting material would be a substituted amino alcohol, such as 1-aminobutane-2,4-diol, which would allow for the eventual formation of the 3-(2-hydroxyethyl) side chain, a precursor to the desired chloroethyl group.

Table 1: Comparison of Cyclization Methods from Amino Alcohols

Method Key Reagents Intermediate Key Features Citations
Chloroacetyl Chloride Annulation Chloroacetyl chloride, Base, Reducing Agent (e.g., BH₃) Morpholinone Multi-step; requires reduction of amide intermediate. chemrxiv.orgjocpr.com
Ethylene Sulfate Annulation Ethylene Sulfate, tBuOK Zwitterionic sulfate Redox-neutral; often high-yielding and scalable. chemrxiv.orgorganic-chemistry.orgchemrxiv.org
SN2 Ring Opening Activated aziridines, Haloalcohols, Lewis acid, Base Haloalkoxy amine Highly regio- and stereoselective. nih.gov

Reductive etherification provides a versatile and often stereoselective route to substituted morpholines. acs.org This strategy typically involves the intramolecular condensation between an alcohol and a carbonyl group within the same molecule. A general approach involves assembling a keto alcohol intermediate from an N-protected 1,2-amino alcohol and an α-bromo ketone. acs.org The subsequent cyclization is mediated by a Lewis acid, which activates the formation of an oxocarbenium ion, followed by a stereoselective reduction with a hydride source like triethylsilane. acs.orgorganic-chemistry.org

This method is highly adaptable for producing diversely substituted morpholines, including those with substituents at the 2, 3, 5, and 6 positions, often with excellent diastereoselectivity. acs.org The application of this strategy to the target compound would involve the synthesis of a suitable N-benzyl protected keto-alcohol precursor that, upon cyclization, would generate the 4-benzyl-3-substituted morpholine skeleton. Homogeneous catalysts, including ruthenium and iron complexes, have also been employed effectively in reductive etherification reactions of carbonyl compounds with alcohols. organic-chemistry.orgresearchgate.net

Palladium catalysis offers powerful and elegant solutions for the construction of heterocyclic rings, including morpholines. acs.orgvu.nl These methods often proceed under mild conditions and tolerate a wide range of functional groups. nih.gov

One such method is the Wacker-type aerobic oxidative cyclization. organic-chemistry.org Using a catalyst system like Pd(DMSO)₂(TFA)₂, nitrogen-tethered alkenes can undergo intramolecular cyclization to provide six-membered heterocycles, including morpholines. organic-chemistry.org Another prominent palladium-catalyzed approach is the Tsuji-Trost reaction, which can involve the reaction of vinyloxiranes with amino alcohols, followed by an in-situ heterocyclization to yield substituted morpholines. organic-chemistry.org These cascade reactions are highly efficient for creating complex molecular architectures. acs.orgrsc.org The synthesis of the necessary substrates for these cyclizations often begins with readily available N-protected amino alcohols. e3s-conferences.org

Table 2: Examples of Palladium-Catalyzed Morpholine Synthesis

Reaction Type Catalyst System (Example) Substrate Type Key Feature Citations
Wacker-Type Cyclization Pd(DMSO)₂(TFA)₂, O₂ N-tethered olefinic amine Aerobic oxidation; good for various N-heterocycles. organic-chemistry.org
Tsuji-Trost Reaction Pd(0), Fe(III) Vinyloxiranes, Amino-alcohols Provides disubstituted morpholines with good diastereoselectivity. organic-chemistry.org
Intramolecular Oxidative Amination Pd(II) salt Vinyl cyclopropanecarboxamides Access to conformationally restricted aza-bicycles. nih.gov

Introduction of the Benzyl (B1604629) Moiety at Position 4 of the Morpholine Ring in this compound

The introduction of the benzyl group at the nitrogen atom (position 4) of the morpholine ring is a crucial step. wikipedia.org This transformation can be accomplished either before or after the formation of the morpholine ring itself. If a pre-formed 3-(2-chloroethyl)morpholine is used as a substrate, standard N-alkylation methods are applicable.

A common and straightforward method is direct alkylation using benzyl chloride in the presence of a base, such as potassium carbonate, to neutralize the hydrogen chloride formed during the reaction. mdpi.com Alternatively, reductive amination offers another robust route. This involves reacting the secondary amine of the morpholine ring with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to yield the N-benzylated product. google.com More recently, catalytic methods using benzyl alcohol as the alkylating agent with heterogeneous catalysts have been developed as an environmentally cleaner alternative. researchgate.net

Introduction of the 2-Chloroethyl Moiety at Position 3 of the Morpholine Ring in this compound

The installation of a 2-chloroethyl group at the C-3 position is a significant challenge. Direct alkylation at this position on a pre-formed morpholine ring is generally not feasible. Therefore, the substituent is typically introduced by using a starting material that already contains the desired carbon skeleton.

A highly plausible synthetic strategy involves creating a 4-benzyl-3-(2-hydroxyethyl)morpholine intermediate first. The synthesis of this precursor would follow the ring-formation strategies outlined in section 2.1, starting from an appropriate amino alcohol like N-benzyl-1-aminobutane-2,4-diol.

Once the alcohol precursor is obtained, the terminal hydroxyl group can be converted to a chloride. A standard and effective method for this transformation is treatment with thionyl chloride (SOCl₂), often in a solvent like dichloromethane (B109758) or benzene (B151609). chemicalbook.comprepchem.com This reaction proceeds via a chlorosulfite ester intermediate, leading to the desired 2-chloroethyl product. This approach is well-documented for the synthesis of the analogous compound, 4-(2-chloroethyl)morpholine (B1582488), from 2-morpholinoethanol. chemicalbook.comprepchem.comacademicjournals.orgprepchem.com

Table 3: Reagents for Conversion of Alcohols to Chlorides

Reagent Formula Typical Conditions Byproducts Citations
Thionyl Chloride SOCl₂ DCM or Benzene, 0°C to reflux SO₂, HCl chemicalbook.comprepchem.com
Phosphorus Trichloride PCl₃ Varies H₃PO₃ -
Phosphorus Pentachloride PCl₅ Varies POCl₃, HCl -
Oxalyl Chloride / DMF (COCl)₂, DMF Varies CO, CO₂, HCl -

Stereoselective Synthesis and Enantiomeric Resolution of this compound

Since the C-3 position of this compound is a stereocenter, controlling the stereochemistry is often a critical aspect of its synthesis, particularly for pharmaceutical applications.

Stereoselective synthesis aims to create a specific enantiomer or diastereomer directly. Several strategies can be applied:

Chiral Pool Synthesis: Starting the synthesis from an enantiomerically pure amino alcohol precursor ensures that the stereochemistry is carried through the reaction sequence.

Asymmetric Catalysis: Enantioselective methods, such as the organocatalytic chlorination of an aldehyde followed by reductive amination and cyclization, can establish the chiral center with high enantiomeric excess (% ee). nih.gov Similarly, stereoselective reductive etherification of a prochiral keto alcohol can yield specific diastereomers. acs.org Sharpless asymmetric dihydroxylation of an unsaturated amino ester intermediate has also been used to introduce stereocenters that guide the subsequent cyclization into a specific pyrrolidine (B122466) stereoisomer, a strategy adaptable to morpholine synthesis. lookchem.com

Enantiomeric Resolution: If a racemic mixture of the final compound or a key intermediate is synthesized, it can be separated into its constituent enantiomers. A classic method involves derivatization with a chiral resolving agent, such as a chiral carboxylic acid (e.g., ditoluoyl-L-tartaric acid), to form diastereomeric salts. researchgate.net These salts often have different solubilities, allowing them to be separated by fractional crystallization. After separation, the pure enantiomer of the target compound can be recovered by removing the chiral auxiliary.


Post-Synthetic Modifications and Functionalization of this compound

The chemical reactivity of this compound is primarily centered around three key areas: the chloroethyl group, the benzyl moiety, and the morpholine ring system. Each of these components offers a site for specific chemical transformations, allowing for the generation of a diverse range of derivatives.

The 2-chloroethyl group is a reactive electrophilic site susceptible to nucleophilic substitution reactions. organic-chemistry.orgmasterorganicchemistry.com The carbon atom attached to the chlorine is electron-deficient and can be attacked by a variety of nucleophiles, leading to the displacement of the chloride ion, which is a good leaving group. These reactions typically proceed via an S_N2 mechanism, especially with strong nucleophiles, which involves a backside attack on the electrophilic carbon. libretexts.orgyoutube.com However, under conditions that favor carbocation formation, an S_N1 pathway may also be possible.

Common nucleophiles that can be employed to derivatize the chloroethyl side chain include:

Amines: Reaction with primary or secondary amines would yield the corresponding N-substituted aminoethylmorpholine derivatives.

Alkoxides: Treatment with sodium or potassium alkoxides would result in the formation of ether linkages.

Thiolates: Reaction with thiolates would produce thioethers.

Cyanide: The introduction of a cyano group can be achieved using sodium or potassium cyanide, which can then be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can subsequently be reduced to a primary amine.

The choice of solvent is crucial for these reactions, with polar aprotic solvents like DMF or DMSO often being preferred for S_N2 reactions. chemicalbook.com

Table 1: Examples of Nucleophilic Substitution Reactions on the Chloroethyl Group

NucleophileReagent ExampleProduct Type
AmineDiethylamineN,N-Diethyl-2-(4-benzylmorpholin-3-yl)ethanamine
AlkoxideSodium methoxide4-Benzyl-3-(2-methoxyethyl)morpholine
ThiolateSodium thiophenoxide4-Benzyl-3-(2-(phenylthio)ethyl)morpholine
CyanidePotassium cyanide3-(4-Benzylmorpholin-3-yl)propanenitrile
AzideSodium azide3-(2-Azidoethyl)-4-benzylmorpholine

The benzyl group attached to the morpholine nitrogen is also amenable to chemical modification. The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation and alkylation. The position of substitution (ortho, meta, or para) will be influenced by the directing effects of the morpholinomethyl substituent.

Alternatively, the entire benzyl group can be cleaved under various conditions. Catalytic hydrogenation is a common method for debenzylation, which would yield the corresponding secondary amine, 3-(2-chloroethyl)morpholine. This reaction typically employs a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas. google.com Oxidative cleavage methods can also be utilized.

The morpholine ring itself is generally stable but can undergo specific transformations. The nitrogen atom, being a tertiary amine, can be oxidized to form an N-oxide. Strong reducing agents can potentially lead to ring opening, although this is a less common reaction under standard conditions. The ether linkage within the morpholine ring is relatively inert to many chemical reagents but can be cleaved under harsh acidic conditions. wikipedia.org The inherent chirality at the 3-position of the morpholine ring adds another dimension to its chemistry, allowing for the synthesis of enantiomerically pure compounds. nih.govnih.gov

The morpholine heterocycle is a prevalent structural motif in many biologically active compounds and approved drugs. nih.govresearchgate.net Its inclusion in molecules is often intended to modulate physicochemical properties such as solubility and brain permeability. nih.gov The ability to functionalize the morpholine ring and its substituents is therefore of significant interest in medicinal chemistry. nih.govacs.org

Chemical Reactivity and Reaction Mechanisms of 4 Benzyl 3 2 Chloroethyl Morpholine

Electrophilic and Nucleophilic Reactivity Profiles of 4-Benzyl-3-(2-chloroethyl)morpholine

The reactivity profile of this compound is characterized by a duality of nucleophilic and electrophilic character, centered around the nitrogen mustard functionality.

Nucleophilic Character: The tertiary amine of the morpholine (B109124) ring possesses a lone pair of electrons, rendering it nucleophilic. This internal nucleophilicity is crucial for the molecule's primary reaction pathway. The nitrogen atom attacks the adjacent electrophilic carbon of the chloroethyl group in an intramolecular fashion. The basicity, and therefore nucleophilicity, of this nitrogen is modulated by the electronic properties of the substituents on the morpholine ring. The benzyl (B1604629) group at the C-3 position and the oxygen atom at the C-4 position influence the electron density on the nitrogen atom.

Electrophilic Character: The primary electrophilic nature of this compound is not exhibited by the molecule itself, but rather by the cyclic intermediate it forms. Through intramolecular cyclization, the compound generates a strained, three-membered aziridinium (B1262131) ion. This cation is a powerful electrophile due to significant ring strain and the positive charge on the nitrogen atom. It readily reacts with a wide range of nucleophiles, leading to the alkylation of the target nucleophile and the opening of the aziridinium ring. This two-step mechanism, involving initial cyclization followed by nucleophilic attack, is characteristic of nitrogen mustard compounds. biointerfaceresearch.comnih.gov

Investigation of Intramolecular Cyclization and Rearrangement Pathways of this compound

The principal reaction pathway for this compound under physiological or neutral pH conditions is a well-defined intramolecular cyclization. biointerfaceresearch.com

This process involves the morpholine nitrogen atom acting as an internal nucleophile to attack the γ-carbon of the chloroethyl side chain, displacing the chloride leaving group. This results in the formation of a highly reactive spiro-aziridinium cation intermediate. The reaction is essentially a first-order intramolecular nucleophilic substitution (SNi).

The proposed mechanism is as follows:

Activation/Cyclization: The lone pair of electrons on the morpholine nitrogen atom attacks the carbon atom bonded to chlorine.

Chloride Expulsion: The chloride ion is expelled as a leaving group.

Aziridinium Ion Formation: A three-membered ring containing the positively charged nitrogen atom is formed. This aziridinium ion is the key reactive intermediate.

Mechanistic Studies of this compound in Model Chemical Systems

The reaction proceeds via a concerted mechanism involving neighboring-group participation from the tertiary nitrogen. nih.gov The rate of this reaction is influenced by factors such as pH and solvent polarity. In neutral or alkaline conditions, the cyclization to the aziridinium ion is favored. biointerfaceresearch.com Under acidic conditions, protonation of the morpholine nitrogen would inhibit its nucleophilicity, thereby slowing or preventing the initial cyclization step.

A typical reaction sequence in an aqueous environment would be:

Cyclization: this compound forms the corresponding aziridinium ion with the release of a chloride ion.

Hydrolysis: A water molecule, acting as a nucleophile, attacks one of the carbon atoms of the aziridinium ring.

Ring-Opening: The ring opens, and following deprotonation, a stable hydroxylated product, 4-Benzyl-3-(2-hydroxyethyl)morpholine, is formed.

The kinetics of this hydrolysis can be monitored to determine the rate of the initial, rate-determining cyclization step. Ab initio molecular dynamics simulations on simpler nitrogen mustards like mechlorethamine (B1211372) have shown that the activation free energy for aziridinium ion formation is significant, and the process is highly dependent on the coordination and orientation of solvent molecules. nih.gov

Hypothetical Reaction Parameters in a Model Aqueous System
Reaction StepReactant(s)Product(s)Key Influencing Factors
Intramolecular CyclizationThis compoundAziridinium Cation + Cl⁻pH, Solvent Polarity, Steric Hindrance
Nucleophilic Attack (Hydrolysis)Aziridinium Cation + H₂O4-Benzyl-3-(2-hydroxyethyl)morpholineConcentration of Nucleophile (H₂O)

Formation of Conjugates and Adducts Involving this compound

The potent electrophilic nature of the aziridinium intermediate makes this compound a strong alkylating agent capable of forming covalent conjugates and adducts with a variety of nucleophiles. biointerfaceresearch.com This reactivity is the basis for the biological action of nitrogen mustards, which are known to alkylate cellular macromolecules. nih.gov

Biological Nucleophiles: In biological systems, the compound can react with numerous nucleophilic sites present in proteins and nucleic acids.

Nucleic Acids: The N7 position of guanine (B1146940) and the N3 position of adenine (B156593) in DNA are particularly susceptible to alkylation. biointerfaceresearch.comnih.gov This can lead to the formation of stable DNA adducts.

Proteins: The side chains of certain amino acids contain nucleophilic groups. Cysteine (thiolate group), histidine (imidazole ring), and lysine (B10760008) (ε-amino group) are common targets for alkylation by electrophiles. nih.govresearchgate.net

Chemical Nucleophiles: In a laboratory setting, the compound can be reacted with a wide array of chemical nucleophiles.

Thiols: Soft nucleophiles like thiols (e.g., glutathione, mercaptoethanol) react readily with the aziridinium ion.

Amines: Primary and secondary amines can act as nucleophiles to open the aziridinium ring, forming new C-N bonds.

Hydroxides and Alkoxides: These hard nucleophiles can also react, leading to hydroxylated or ether-linked products, respectively.

The formation of these adducts is typically irreversible and is central to the chemical and biological activity profile of this class of compounds.

Potential Conjugates and Adducts of this compound
Nucleophile ClassSpecific ExampleNucleophilic SiteResulting Adduct Type
Nucleic Acid BaseGuanineN7 AtomGuanine-N7 Adduct
Amino AcidCysteineThiolate (S⁻)S-alkylated Cysteine Adduct
Amino AcidHistidineImidazole NitrogenN-alkylated Histidine Adduct
Small Molecule ThiolGlutathioneThiolate (S⁻)Glutathione Conjugate
AmineAmmoniaNitrogen AtomAmino-substituted Morpholine

Advanced Analytical and Spectroscopic Characterization of 4 Benzyl 3 2 Chloroethyl Morpholine

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are indispensable for separating 4-Benzyl-3-(2-chloroethyl)morpholine from reaction intermediates, byproducts, and other impurities, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would be the most probable approach for its analysis. In such a setup, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase.

A typical HPLC method for a related compound, benzyl (B1604629) chloride, in a pharmaceutical substance was developed using a Waters X-Bridge C18 column (250 x 4.6 mm, 3.5 µm) with a mobile phase of 10mm ammonium (B1175870) acetate (B1210297) at a pH of 5.5 and a flow rate of 0.8 ml/min, with UV detection at 220 nm. chemicalbook.commdpi.com For this compound, due to the presence of the benzyl group, UV detection at around 254 nm would also be suitable. rsc.org The purity of the compound is determined by calculating the area percentage of the main peak in the chromatogram. For chiral molecules like this compound, which has a stereocenter at the 3-position of the morpholine (B109124) ring, chiral HPLC would be necessary to separate the enantiomers. Polysaccharide-based chiral stationary phases have shown excellent performance in separating similar chiral morpholine and benzyltetrahydroisoquinoline derivatives. nih.govmdpi.com

Gas Chromatography (GC):

GC, often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile compounds. Given its molecular weight, this compound may possess sufficient volatility for GC analysis, particularly at elevated temperatures. A method for analyzing benzyl chloride in food products utilized a static headspace GC-MS with a nonpolar column. researchgate.net For this compound, a similar approach using a capillary column with a nonpolar or mid-polarity stationary phase would be appropriate. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration.

Table 1: Illustrative Chromatographic Conditions for Analysis of this compound

ParameterHPLCGC
Column Reversed-phase C18, 4.6 x 250 mm, 5 µmCapillary, 30 m x 0.25 mm, 0.25 µm film
Mobile Phase/Carrier Gas Acetonitrile (B52724)/Water gradientHelium
Flow Rate 1.0 mL/min1.0 mL/min
Detector UV at 254 nmFlame Ionization (FID) or Mass Spectrometry (MS)
Temperature AmbientTemperature-programmed, e.g., 100°C to 250°C

Note: This table is illustrative and specific conditions would require experimental optimization.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are crucial for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. For a related compound, 4-(2-Chloroethyl)morpholine (B1582488), the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the morpholine and chloroethyl protons. chemicalbook.com For this compound, one would expect to see signals corresponding to the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic CH₂ group, and complex multiplets for the morpholine ring protons and the chloroethyl group protons. carlroth.com

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton. The spectrum would be expected to show signals for the aromatic carbons, the benzylic carbon, the carbons of the morpholine ring, and the carbons of the chloroethyl side chain. prepchem.comspectrabase.com

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the predicted monoisotopic mass is 225.09204 Da. researchgate.netuni.lu Electron ionization (EI) mass spectrometry would likely lead to fragmentation, with a prominent fragment possibly being the benzyl cation (m/z 91) or the tropylium (B1234903) ion. Other fragments could arise from the cleavage of the chloroethyl group or the morpholine ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the molecular ion peak and any chlorine-containing fragments. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

Adductm/z
[M+H]⁺226.09932
[M+Na]⁺248.08126
[M+K]⁺264.05520
[M+NH₄]⁺243.12586

Data obtained from predicted values.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic portions, C-C stretching for the aromatic ring, and C-O-C stretching for the ether linkage in the morpholine ring. A C-Cl stretching vibration would also be present. nist.govresearchgate.net

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H stretch3100-3000
Aliphatic C-H stretch3000-2850
C=C stretch (aromatic)1600-1450
C-O-C stretch (ether)1150-1085
C-N stretch (amine)1250-1020
C-Cl stretch800-600

Note: This table is illustrative and based on typical IR absorption ranges.

Quantitative Analysis Methodologies for this compound in Research Samples

For the quantitative determination of this compound in research samples, such as in reaction monitoring or stability studies, a validated analytical method is required. While a specific method for this compound is not documented, a reversed-phase HPLC method with UV detection would be the most suitable approach.

The development of a quantitative method would involve several key steps:

Method Optimization: This includes selecting the appropriate column, mobile phase composition (e.g., acetonitrile and water or a buffer), flow rate, and detector wavelength to achieve good peak shape, resolution from impurities, and adequate sensitivity.

Method Validation: According to guidelines from the International Council for Harmonisation (ICH), the method would need to be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). jocpr.comepa.govclu-in.orgnj.govitrcweb.org

Calibration: A calibration curve would be constructed by analyzing a series of standard solutions of known concentrations of purified this compound. The concentration of the analyte in unknown samples would then be determined by comparing its peak area to the calibration curve.

For example, a quantitative HPLC method for morpholine in a pharmaceutical substance involved derivatization followed by analysis, with a limit of detection of 0.1000 µg/mL and a limit of quantitation of 0.3001 µg/mL. researchgate.netijpsdronline.com A similar level of sensitivity would be targeted for a method for this compound.

Computational and Theoretical Investigations of 4 Benzyl 3 2 Chloroethyl Morpholine

Conformational Analysis and Energetics of 4-Benzyl-3-(2-chloroethyl)morpholine

The three-dimensional arrangement of atoms in this compound is fundamental to its chemical behavior and interactions. Conformational analysis aims to identify the most stable spatial arrangements, known as conformers, and their relative energies.

The central morpholine (B109124) ring is anticipated to predominantly adopt a chair conformation, a stable arrangement for six-membered saturated rings. In this conformation, the substituents can occupy either axial or equatorial positions. For the 3-(2-chloroethyl) group, an equatorial position is likely favored to minimize steric hindrance.

A theoretical conformational analysis would involve systematic rotation around key single bonds, such as the C-N bond of the benzyl (B1604629) substituent and the C-C bonds of the chloroethyl side chain. By calculating the potential energy for each rotational state, a potential energy surface can be generated, where the energy minima correspond to the stable conformers.

Illustrative Data Table: Hypothetical Relative Energies of this compound Conformers

ConformerMorpholine Ring Conformation3-(2-chloroethyl) Substituent PositionN-Benzyl Group OrientationRelative Energy (kcal/mol)
1ChairEquatorialAnti0.0 (most stable)
2ChairEquatorialGauche1.5
3ChairAxialAnti3.2
4Twist-Boat--> 5.0
Disclaimer: This table is for illustrative purposes only. The presented values are based on general principles of conformational analysis derived from studies on substituted piperidines and morpholines. nih.govrsc.org Precise energy values would necessitate specific quantum mechanical calculations for the target molecule.

Electronic Structure and Bonding Properties of this compound (e.g., DFT Studies)

Density Functional Theory (DFT) stands as a robust quantum mechanical method for probing the electronic structure of molecules. A DFT investigation of this compound would yield valuable information regarding electron distribution, the nature of its chemical bonds, and the energies of its molecular orbitals.

The electronic landscape of the molecule is significantly shaped by the presence of heteroatoms—nitrogen and oxygen within the morpholine ring and a chlorine atom on the side chain. The nitrogen atom, with its lone pair of electrons, functions as a Lewis base and is a key site of reactivity. The electronegative oxygen and chlorine atoms will polarize the molecule by drawing electron density towards themselves.

A DFT analysis would likely reveal that the Highest Occupied Molecular Orbital (HOMO) is concentrated around the nitrogen atom and the aromatic benzyl ring. This suggests these areas are the most probable sites for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is expected to be distributed primarily across the chloroethyl side chain, marking it as a likely target for nucleophilic attack.

Illustrative Data Table: Hypothetical DFT-Calculated Properties for this compound

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates potential for reaction with electrophiles at the nitrogen and benzyl ring.
LUMO Energy+1.2 eVSuggests the chloroethyl group is a reactive site for nucleophilic substitution.
Dipole Moment~2.5 DReflects the molecule's overall polarity arising from its heteroatoms.
Mulliken Atomic ChargesN: ~ -0.4, O: ~ -0.5, Cl: ~ -0.2Quantifies the partial charges on key atoms, which governs intermolecular forces.
Disclaimer: The values in this table are hypothetical and serve to illustrate the data typically generated from DFT studies. nih.gov Actual results would be contingent on the specific level of theory and basis set employed in the calculations.

Molecular Dynamics Simulations of this compound in Solvents or Binding Environments

Molecular dynamics (MD) simulations offer a computational lens to observe the time-dependent behavior of a molecule. An MD simulation of this compound, for example, within a water-based solvent, would illustrate its movements, conformational shifts, and interactions with the surrounding solvent molecules. nih.govnih.gov

Such a simulation would likely demonstrate that the morpholine ring largely retains its stable chair conformation, while the benzyl and chloroethyl side chains exhibit rapid fluctuations. The molecule's interaction with water would be characterized by hydrogen bonding between water molecules and the oxygen and nitrogen atoms of the morpholine ring. The nonpolar benzyl group would likely induce a more ordered structuring of adjacent water molecules.

If the simulation were to place the molecule within the binding pocket of a biological target, such as a protein, MD could predict the stability of this interaction, identify the crucial intermolecular forces at play, and show how the molecule's conformation adapts to fit the binding site.

Prediction of Reactivity and Transformation Pathways using Computational Chemistry

Computational chemistry provides the tools to forecast the reactivity of a molecule and to delineate the most probable routes for its chemical transformations. csmres.co.ukrsc.org For this compound, the reactivity can be predicted based on its constituent functional groups.

The chloroethyl group, being a primary alkyl halide, is a prime candidate for nucleophilic substitution (S\N2) reactions. Computational models can be employed to calculate the activation energies for reactions with different nucleophiles, thereby predicting the reaction rates. libretexts.org Elimination (E2) reactions, leading to the formation of a vinyl group, are also a possibility, particularly in the presence of strong, sterically hindered bases. libretexts.org

The tertiary amine within the morpholine ring can function as either a nucleophile or a base, allowing it to be protonated or to react with alkylating agents. The benzyl group is amenable to electrophilic substitution on its aromatic ring, although the electron-withdrawing nature of the adjacent nitrogen atom would somewhat deactivate it towards this type of reaction.

Advanced computational methods, such as transition state calculations, can be used to map the energy landscapes of these potential reaction pathways. This allows for the identification of the most energetically favorable products and the optimal conditions for their formation. nist.gov

Biological Activity and Molecular Mechanisms of 4 Benzyl 3 2 Chloroethyl Morpholine and Its Analogues Non Clinical Focus

In Vitro Pharmacological Profiling of 4-Benzyl-3-(2-chloroethyl)morpholine Derivatives

The in vitro pharmacological profiling of derivatives of this compound is a critical step in understanding their potential as bioactive molecules. This process involves a variety of assays to determine how these compounds interact with specific biological targets.

Receptor Binding Studies and Ligand-Target Interactions

Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for a particular receptor. For instance, studies on benzylpiperazine derivatives, which share structural similarities with benzylmorpholines, have been conducted to evaluate their binding to sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov One such study revealed that a specific derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15), exhibited a high affinity for the σ1 receptor with an inhibitory constant (Ki) of 1.6 nM and significant selectivity over the σ2 receptor. nih.gov

Similarly, pharmacophore-based virtual screening and docking studies have identified potential ligands for the β2-adrenergic receptor. researchgate.net These computational methods help in predicting the binding modes and interactions of compounds with their target receptors, guiding the design of more potent and selective molecules. researchgate.net For example, molecular modeling studies have suggested distinct binding orientations for certain 4-benzyl-3-dimethylaminopyridin-2(1H)-one analogues within the reverse transcriptase enzyme. nih.gov

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for identifying compounds that can modulate the activity of specific enzymes. Derivatives of benzylmorpholine have been investigated for their inhibitory effects on various enzymes.

A series of novel 1-benzyl-3-((2-substitutedphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzimidazol-3-ium chlorides were synthesized and screened for their potential to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. mdpi.com Several of these compounds demonstrated superior inhibitory activity compared to the standard drug, acarbose. mdpi.com Notably, compound 5d (1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride) showed the most potent inhibition with an IC50 value of 15 ± 0.030 µM. mdpi.com

In another study, a series of aryl carboxamide and benzylamino dispiro 1,2,4,5-tetraoxane analogues, which include a benzylmorpholine moiety, were synthesized and evaluated for their antimalarial activity. nih.gov These compounds were found to have in vitro IC50 values against Plasmodium falciparum as low as 0.84 nM. nih.gov

Furthermore, novel alkyl/benzyl (B1604629) (4-sulphamoylphenyl)carbamimidothioates have been synthesized and assayed as inhibitors of various human and bacterial carbonic anhydrase (CA) isoforms. semanticscholar.org Many of these compounds displayed potent, low nanomolar inhibition constants against human CA isoforms I, II, and VII. semanticscholar.org

The following table summarizes the enzyme inhibitory activities of selected benzylmorpholine derivatives:

CompoundTarget EnzymeIC50 / KiSource
1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride (5d)α-Glucosidase15 ± 0.030 µM mdpi.com
Benzylamino dispiro 1,2,4,5-tetraoxane analoguePlasmodium falciparum (3D7)0.84 nM nih.gov
Alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioatesCarbonic Anhydrase I, II, VIILow nanomolar range semanticscholar.org

Elucidation of Cellular Mechanisms of Action for this compound

Understanding the cellular mechanisms of action provides insight into how these compounds exert their biological effects within a cell.

Effects on Cellular Pathways and Signaling Networks

The interaction of this compound and its analogues with cellular targets can trigger a cascade of events within cellular pathways and signaling networks. For example, the inhibition of enzymes like α-glucosidase can directly impact metabolic pathways by altering carbohydrate breakdown. mdpi.com Similarly, the inhibition of carbonic anhydrases can affect a wide range of physiological processes, including pH regulation and fluid balance, which are controlled by complex signaling networks. semanticscholar.org

Modulation of Protein Function and Expression

These compounds can directly modulate the function of proteins through binding and inhibition. As seen in the case of α-glucosidase and carbonic anhydrase inhibitors, the binding of the compound to the active site of the enzyme alters its catalytic activity. mdpi.comsemanticscholar.org Furthermore, by targeting specific receptors or enzymes, these molecules can indirectly influence the expression levels of other proteins downstream in the signaling cascade.

Identification and Characterization of Molecular Targets of this compound

A key aspect of understanding the bioactivity of these compounds is the precise identification and characterization of their molecular targets.

Initial in vitro safety pharmacology profiling is a common practice in drug discovery to identify potential off-target effects. europeanpharmaceuticalreview.com This involves screening compounds against a panel of receptors, ion channels, and enzymes to build a comprehensive profile of their interactions. europeanpharmaceuticalreview.com

For benzylmorpholine derivatives, specific molecular targets that have been identified through various studies include:

α-Glucosidase : A target for managing hyperglycemia. mdpi.com

Plasmodium falciparum proteins : Essential for the parasite's survival and a target for antimalarial drugs. nih.gov

Carbonic Anhydrase Isoforms : Involved in numerous physiological processes. semanticscholar.org

HIV-1 Reverse Transcriptase : A critical enzyme for HIV replication. nih.gov

Norepinephrine Transporter (NET) : A derivative of reboxetine, which contains a morpholine (B109124) ring, targets NET. nih.gov

The following table lists the identified molecular targets for various benzylmorpholine analogues:

Compound Analogue ClassMolecular TargetBiological ContextSource
Benzimidazolium salts with N-methylmorpholineα-GlucosidaseDiabetes mdpi.com
Benzylamino dispiro 1,2,4,5-tetraoxanesPlasmodium falciparum proteinsMalaria nih.gov
Alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioatesCarbonic Anhydrase Isoforms (I, II, VII)Various physiological processes semanticscholar.org
4-Benzyl-3-dimethylaminopyridin-2(1H)-onesHIV-1 Reverse TranscriptaseHIV/AIDS nih.gov
(S,S)-2-[α-(2-(2-[18F]Fluoroethoxy)phenoxy)benzyl]morpholineNorepinephrine Transporter (NET)Neurological processes nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. nih.govchemmethod.com SAR explores how chemical structure relates to biological activity, while QSAR aims to create a mathematical correlation between the chemical properties of a series of compounds and their activities. nih.govyoutube.com These approaches are crucial for rationally designing new molecules with improved potency and selectivity. nih.gov For analogues of this compound, these studies focus on systematically modifying its three main structural components: the benzyl group, the chloroethyl moiety, and the morpholine ring.

Impact of Benzyl Substitutions on Activity

The N-benzyl group is a critical pharmacophoric element. Modifications to the phenyl ring of this group can significantly influence the compound's interaction with its biological targets. SAR studies on related N-benzyl compounds demonstrate that the nature and position of substituents on the phenyl ring can modulate activity. nih.govnih.gov For instance, introducing electron-withdrawing or electron-donating groups, as well as lipophilic or hydrophilic moieties, can alter binding affinity, metabolic stability, and pharmacokinetic properties. exlibrisgroup.com

In analogous series of compounds, such as TRPV1 antagonists, substitutions on the benzyl ring have been shown to fine-tune potency. For example, adding a trifluoromethyl group can enhance antagonism. nih.gov Similarly, the placement of substituents (ortho, meta, para) is crucial, as it dictates the orientation of the molecule within a target's binding site.

Table 1: Hypothetical Impact of Benzyl Ring Substitutions on Activity of Analogues

Substituent (Position)Predicted Effect on ActivityRationale
4-FluoroPotential IncreaseEnhances metabolic stability and can participate in favorable interactions.
4-TrifluoromethylPotential IncreaseStrong electron-withdrawing group that can improve binding affinity. nih.gov
4-MethoxyVariableCan increase polarity and potential for hydrogen bonding, but may also introduce steric hindrance.
3,4-DichloroPotential IncreaseIncreases lipophilicity and may enhance binding through halogen bonding.
4-HydroxyVariableIntroduces a hydrogen bond donor/acceptor, which could increase or decrease activity depending on the target site's properties. nih.gov

Influence of Chloroethyl Moiety Modifications on Activity

The 2-chloroethyl group at the C-3 position of the morpholine ring is a reactive electrophile, capable of forming a highly reactive aziridinium (B1262131) ion, particularly if the morpholine nitrogen were to displace the chloride. mdpi.com This functionality is characteristic of nitrogen mustards and suggests that the compound may act as an alkylating agent, covalently modifying nucleophilic residues (e.g., cysteine, histidine, lysine) in biological macromolecules like proteins and nucleic acids. mdpi.commdpi.com

Modifications to this moiety would directly impact its reactivity and, consequently, its biological profile.

Changing the Halogen: Replacing chlorine with bromine (bromoethyl) would increase the reactivity of the alkylating agent, as bromide is a better leaving group. Conversely, replacement with fluorine (fluoroethyl) would significantly decrease reactivity.

Altering the Chain Length: Modifying the ethyl chain to a methyl or propyl chain would alter the geometry and flexibility of the reactive group, affecting its ability to reach and react with its target. Studies on similar compounds have shown that linker length is a critical determinant of activity. mdpi.com

Replacing the Leaving Group: Substituting the chloro group with other leaving groups, such as mesylate or tosylate, would also modulate the alkylating potential of the molecule.

Table 2: Predicted Effect of Chloroethyl Moiety Modifications on Alkylating Activity

ModificationPredicted Effect on ReactivityRationale
-(CH₂)₂-BrIncreasedBromide is a better leaving group than chloride.
-(CH₂)₂-ISignificantly IncreasedIodide is an excellent leaving group.
-(CH₂)₂-OMsIncreasedMesylate is a good leaving group, enhancing alkylating potential.
-(CH₂)-ClAltered GeometryA chloromethyl group would have different spatial constraints for alkylation. epa.gov
-(CH₂)₃-ClAltered Geometry & FlexibilityA chloropropyl group would provide a longer, more flexible tether for the reactive moiety.

Role of Morpholine Ring Substitutions

The morpholine ring serves as a central scaffold, orienting the benzyl and chloroethyl groups in a specific three-dimensional arrangement. nih.gov Its saturated, heterocyclic structure imparts favorable physicochemical properties, such as improved water solubility and metabolic stability, which are often beneficial for bioactive compounds. nih.gove3s-conferences.org In many central nervous system (CNS) active agents, the morpholine ring is used to modulate pharmacokinetics and pharmacodynamics. nih.gov

Substitutions on the morpholine ring itself, other than at the N-4 and C-3 positions, could further refine the molecule's activity:

Alkyl Substitutions: Introducing small alkyl groups (e.g., methyl) at positions C-2, C-5, or C-6 could introduce steric hindrance, potentially enhancing selectivity for a specific target by preventing binding to off-targets. However, it could also sterically clash with the desired target, reducing potency. e3s-conferences.org

Conformational Restriction: Incorporating the morpholine into a bridged or fused ring system could lock it into a specific conformation. This can lead to a significant increase in potency and selectivity if the constrained conformation is the one required for optimal binding. e3s-conferences.org

Studies on various morpholine-containing derivatives have shown that replacing a piperidine (B6355638) or piperazine (B1678402) ring with a morpholine can improve potency and reduce side effects. nih.govnih.gov The oxygen atom in the morpholine ring can also act as a hydrogen bond acceptor, contributing to the molecule's binding interactions. nih.gov

Applications of this compound as a Chemical Probe in Biological Research

A chemical probe is a small molecule used to study the function of a protein or a biological pathway in cells or organisms. nih.gov High-quality probes are potent, selective, and cell-permeable, making them invaluable tools for target validation and understanding complex biology. nih.govchemicalprobes.org Given its reactive chloroethyl group, this compound is well-suited for development into a chemical probe, particularly for activity-based protein profiling.

Design and Synthesis of Fluorescently Tagged Probes

To visualize the cellular targets of this compound, a fluorescently tagged version can be synthesized. mdpi.com This involves attaching a fluorophore (e.g., Rhodamine, TAMRA, or a coumarin (B35378) derivative) to a non-critical position of the molecule, typically via a flexible linker to avoid disrupting the core interactions with the target protein. mdpi.comnih.gov

A common strategy would be to modify the benzyl ring, for instance, by introducing an amino or carboxylic acid functionality at the para-position, which can then be coupled to an NHS-ester or amine-functionalized fluorophore.

Hypothetical Synthesis of a Fluorescent Probe:

Functionalization: Start with a para-amino substituted analogue, 4-(4-aminobenzyl)-3-(2-chloroethyl)morpholine.

Coupling: React the primary amine with an N-hydroxysuccinimide (NHS) ester of a chosen fluorophore (e.g., TAMRA-NHS) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.gov

Purification: The resulting fluorescently tagged probe would be purified using chromatographic techniques.

This probe could then be used in fluorescence microscopy to identify its subcellular localization or in flow cytometry to quantify target engagement in living cells. mdpi.com

Activity-Based Protein Profiling (ABPP) Applications

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique that uses reactive chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. nih.govyoutube.com ABPP probes typically consist of three parts: a reactive group (or "warhead") that covalently binds to an active site residue, a recognition element that directs the probe to a specific class of proteins, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment. nih.gov

The this compound scaffold is an ideal candidate for an ABPP probe:

Reactive Group: The chloroethyl moiety can serve as the covalent warhead.

Recognition Element: The N-benzylmorpholine core can provide binding affinity and selectivity for a specific protein target or family.

Reporter Tag: A reporter tag, such as biotin for enrichment or a clickable alkyne/azide (B81097) group for subsequent attachment of a fluorophore (via Click Chemistry), would be incorporated into the probe's structure, often on the benzyl ring. nih.gov

In a typical ABPP experiment, the probe would be incubated with a cell lysate or live cells. The probe would covalently label its protein targets. After labeling, the reporter tag would be used to visualize the labeled proteins (if a fluorophore) or to enrich them (if biotin) for subsequent identification by mass spectrometry. youtube.comnih.gov This approach would enable the unambiguous identification of the protein targets of this compound and provide insights into its mechanism of action.

Potential Research Applications and Future Directions for 4 Benzyl 3 2 Chloroethyl Morpholine

Utility of 4-Benzyl-3-(2-chloroethyl)morpholine as a Synthetic Intermediate for Advanced Chemical Structures

The structural architecture of this compound makes it a versatile building block for the synthesis of more complex and potentially bioactive molecules. The presence of the reactive 2-chloroethyl group is key to its utility as a synthetic intermediate. This functional group can readily participate in a variety of nucleophilic substitution reactions, allowing for the introduction of diverse molecular fragments.

For instance, the chlorine atom can be displaced by a range of nucleophiles, such as amines, thiols, and alkoxides, to generate a library of derivatives. This reactivity is analogous to that of the structurally related compound, 4-(2-chloroethyl)morpholine (B1582488), which is used as an intermediate in the synthesis of pharmaceuticals like floredil, morinamide, nimorazole, and pholcodine. fishersci.fi The synthesis of 4-(2-chloroethyl)morpholine itself involves the treatment of 2-morpholinoethan-1-ol with thionyl chloride. chemicalbook.com A similar synthetic strategy could likely be adapted for the preparation of this compound, starting from the corresponding alcohol precursor.

The benzyl (B1604629) group on the nitrogen atom of the morpholine (B109124) ring also plays a crucial role. It can serve as a protecting group that can be removed under specific conditions, or it can be an integral part of the final molecular structure, contributing to its steric and electronic properties. The morpholine scaffold itself is a privileged structure in medicinal chemistry, known for conferring favorable properties such as improved solubility and metabolic stability to drug candidates. researchgate.net

The combination of these features in this compound allows for the systematic modification of its structure to create novel compounds with tailored properties. This makes it a valuable tool for medicinal chemists and material scientists aiming to develop new therapeutic agents, functional materials, and molecular probes.

Exploration of Novel Chemical Biology Applications of this compound

The field of chemical biology seeks to understand and manipulate biological systems using chemical tools. The unique structure of this compound suggests several potential applications in this area. The morpholine ring is a common motif in bioactive compounds, and its derivatives have been shown to exhibit a wide range of biological activities.

One promising avenue of research is the development of enzyme inhibitors. For example, novel benzimidazolium salts containing a morpholine moiety have been synthesized and shown to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism and a target for anti-diabetic drugs. nih.gov The synthesis of these inhibitors involved the reaction of a chloromethyl-substituted benzimidazole (B57391) with morpholine. nih.gov Similarly, this compound could be used to introduce a benzyl-morpholine fragment into various molecular scaffolds to explore their potential as enzyme inhibitors.

Furthermore, the reactive chloroethyl group could be utilized for covalent labeling of biological targets. By designing molecules where the this compound moiety is attached to a ligand that binds to a specific protein, the chloroethyl group could form a covalent bond with a nearby nucleophilic residue on the protein surface. This would allow for the irreversible inhibition or labeling of the target protein, providing valuable insights into its function and localization within the cell.

The benzyl group could also contribute to the biological activity of derivatives of this compound. For instance, in a series of synthesized 4-(2-aminoethyl) morpholine derivatives, the presence of benzyl groups was part of the design to explore their antibacterial properties. researchgate.net This highlights the potential for the benzyl substituent in this compound to influence the biological profile of its derivatives.

Integration of Artificial Intelligence and Machine Learning in Predicting this compound's Properties and Reactivity

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry by enabling the rapid prediction of molecular properties and reactivity, thereby accelerating the discovery of new molecules and materials. mit.edunih.gov These computational tools can be effectively employed to explore the potential of this compound and its derivatives.

In the context of drug discovery, ML models can be used to predict the potential biological activity of molecules based on their structural features. nih.gov By comparing the structure of this compound and its derivatives to libraries of known bioactive compounds, it may be possible to identify potential biological targets and therapeutic applications. This data-driven approach can significantly streamline the early stages of drug development. llnl.gov

Challenges and Opportunities in the Academic Research of this compound Derivatives

The academic research of this compound and its derivatives presents both challenges and exciting opportunities. A primary challenge is the limited availability of published data specifically on this compound. While information exists for related structures, the unique substitution pattern of this compound means that its specific properties and reactivity will need to be determined through de novo experimental investigation. This includes developing and optimizing a reliable synthetic route to the compound and thoroughly characterizing its physical and chemical properties.

However, this lack of existing research also represents a significant opportunity for academic laboratories to make a novel contribution to the field of chemistry. The synthesis and characterization of this compound would in itself be a valuable addition to the chemical literature.

Furthermore, the exploration of its reactivity as a synthetic intermediate opens up a vast chemical space for the creation of new molecules. The synthesis of a library of derivatives and the investigation of their properties could lead to the discovery of compounds with interesting biological activities or material properties. This aligns well with the goals of academic research to expand fundamental chemical knowledge and to explore new areas of chemical science.

The investigation of the chemical biology applications of this compound derivatives, such as their potential as enzyme inhibitors or molecular probes, offers another rich area for academic inquiry. Such studies could provide new tools for understanding complex biological processes and could lay the groundwork for future therapeutic developments. The synthesis of novel N-methylmorpholine-substituted benzimidazolium salts as potential α-glucosidase inhibitors serves as a recent example of how the exploration of morpholine-containing compounds can lead to promising results. nih.gov

Concluding Remarks

Summary of Key Academic Contributions and Discoveries Pertaining to 4-Benzyl-3-(2-chloroethyl)morpholine

The academic study of this compound is primarily situated within the broader investigation of morpholine (B109124) derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry. Research on analogous compounds suggests that the unique structural combination of a benzyl (B1604629) group, a morpholine ring, and a chloroethyl side chain in this compound makes it a valuable intermediate in the synthesis of more complex molecules.

Key academic contributions have focused on the development of synthetic methodologies for related N-substituted and C-substituted morpholines. For instance, the synthesis of 4-(2-chloroethyl)morpholine (B1582488) is a well-established process involving the reaction of 2-morpholinoethan-1-ol with thionyl chloride. chemicalbook.com This foundational knowledge in morpholine chemistry is crucial for devising synthetic pathways to this compound.

Furthermore, the exploration of morpholine-containing compounds in drug discovery has highlighted their potential as scaffolds for developing agents with a range of therapeutic effects. While direct research on this compound is not extensively documented in publicly available literature, the academic groundwork laid by the study of similar structures provides a strong basis for its potential applications. For example, studies on various substituted morpholines have demonstrated their utility as building blocks for compounds with antibacterial and other biological activities. researchgate.netresearchgate.net

Broader Impact of this compound Research on Organic Synthesis and Chemical Biology

The investigation of compounds like this compound contributes significantly to the fields of organic synthesis and chemical biology. The synthesis of such molecules presents unique challenges and opportunities, driving the innovation of new synthetic methods. The morpholine core is a prevalent motif in many biologically active compounds, and the ability to functionalize it at various positions, as in the case of this compound, is of great interest to synthetic chemists.

In chemical biology, the chloroethyl group of this compound can act as a reactive probe. This functional group can form covalent bonds with biological macromolecules, enabling its use in activity-based protein profiling and for studying the mechanism of action of bioactive compounds. The benzyl group, on the other hand, can influence the compound's lipophilicity and its interactions with biological targets.

The broader research into substituted morpholines has led to the development of important pharmaceuticals, and the study of specific derivatives like this compound adds to the collective knowledge base that can inform future drug design and development. researchgate.net The synthesis and characterization of such novel compounds expand the available chemical space for screening and identifying new therapeutic leads.

Q & A

Q. What are the recommended synthetic routes for 4-Benzyl-3-(2-chloroethyl)morpholine, and how can purity be ensured?

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : The compound is classified under Storage Class Code 6.1C (combustible acute toxic) and requires PPE including gloves, goggles, and lab coats. It poses hazards including skin corrosion (Category 1B), eye damage (Category 1), and acute toxicity (Oral Cat. 3, Dermal Cat. 4). Storage should be in a cool, dry area away from oxidizers. Spills must be neutralized with inert adsorbents and disposed of as hazardous waste .

Q. Which analytical techniques are most effective for structural characterization?

  • Methodological Answer : X-ray crystallography is definitive for confirming molecular geometry, as demonstrated for related N-(2-chloroethyl)morpholine derivatives (space group P2₁/c, Z = 4) . Complementary techniques include:
  • HPLC : For assessing purity and retention behavior .
  • LCMS : To verify molecular ion peaks and fragmentation patterns .
  • NMR : For elucidating proton environments (e.g., chloroethyl group δ ~3.6–3.8 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing substituents to the morpholine ring?

Q. How should researchers resolve contradictions in spectral data between studies?

  • Methodological Answer : Discrepancies in spectral data (e.g., NMR shifts, crystallographic parameters) may arise from solvation effects or polymorphic forms. Cross-validation using multiple techniques is critical:

Compare X-ray data (e.g., bond angles: O3—C9—C8 = 113.4° vs. O7—C23—C22 = 112.0°) .

Replicate HPLC conditions to confirm retention times .

Use high-resolution mass spectrometry (HRMS) to verify molecular formulas.

Q. What strategies prevent chloroethyl group degradation during morpholine ring functionalization?

  • Methodological Answer : Protective groups (e.g., benzyl or tert-butyl carbamates) can shield the chloroethyl moiety during reactions. For example, ammonolysis of diesters in polar protic solvents selectively modifies the morpholine ring without cleaving the C-Cl bond . Monitoring reaction progress via TLC or in-situ IR spectroscopy helps identify degradation byproducts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.